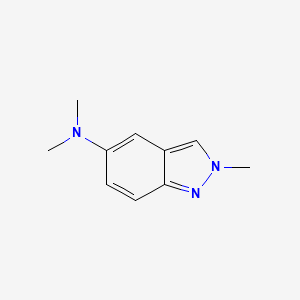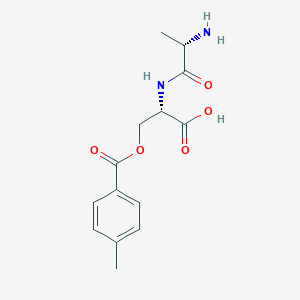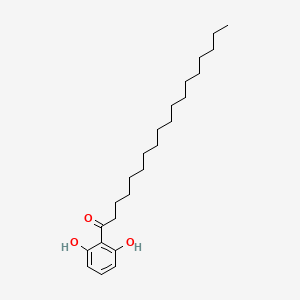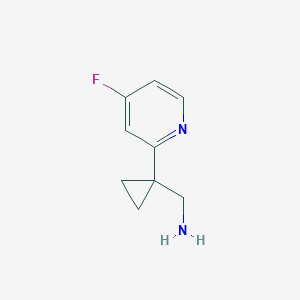
(6-Fluorochroman-8-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluorochroman-8-YL)methanol is a chemical compound with the molecular formula C10H11FO2 It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorochroman-8-YL)methanol typically involves the fluorination of chroman derivatives followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6th position of the chroman ring. The hydroxymethyl group can be introduced via a Grignard reaction using formaldehyde as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluorochroman-8-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: (6-Fluorochroman-8-YL)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Fluorochroman-8-YL)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Fluorochroman-8-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nebivolol: A β1-adrenergic receptor blocker with a similar chroman structure but with additional functional groups.
(6-Fluorochroman-2-YL)methanol: A compound with the fluorine atom at the 2nd position instead of the 6th position.
(6-Fluorochroman-4-YL)methanol: A compound with the fluorine atom at the 4th position.
Uniqueness
(6-Fluorochroman-8-YL)methanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FO2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
(6-fluoro-3,4-dihydro-2H-chromen-8-yl)methanol |
InChI |
InChI=1S/C10H11FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
Clé InChI |
MLKBJPCYHDAFNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC(=C2)F)CO)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)

![{1-[(2,4-Dichlorophenyl)methyl]-1H-indazol-3-yl}methanol](/img/structure/B12628381.png)





![(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12628405.png)

![3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12628418.png)
![[4-(2-Pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride](/img/structure/B12628425.png)
